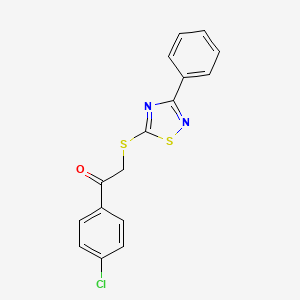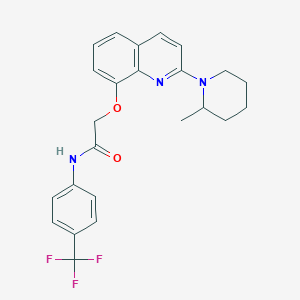
1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Applications De Recherche Scientifique
Corrosion Inhibition
Studies have demonstrated the effectiveness of thiazole and thiadiazole derivatives, including structures similar to "1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone," as corrosion inhibitors for metals. These compounds interact with metal surfaces to form protective layers, significantly reducing corrosion rates. The inhibition performances were assessed through density functional theory (DFT) calculations and molecular dynamics simulations, highlighting the compounds' potential in protecting metal surfaces against corrosion (Kaya et al., 2016).
Synthetic Methodologies
Research on the synthesis of novel aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives revealed efficient approaches involving internal nucleophilic substitution followed by SN2-type reactions. These methodologies are crucial for developing new compounds with potential biological and industrial applications. The reactions showcase the versatility of thiadiazole derivatives in organic synthesis (Tahtaci & Aydin, 2019).
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinities and potential biological activities of thiadiazole derivatives. These studies help in understanding how these compounds interact with biological targets, providing insights into their mechanism of action and potential as drug candidates. The compounds exhibited promising binding affinities against various proteins, suggesting their potential in drug development (ShanaParveen et al., 2016).
Antimicrobial Activities
The antimicrobial activities of thiadiazole derivatives have been investigated, with some compounds showing significant efficacy against bacterial and fungal strains. These studies contribute to the search for new antimicrobial agents amidst rising antibiotic resistance. The synthesis and testing of these compounds reveal their potential in addressing infectious diseases (Wanjari, 2020).
Orientations Futures
The 1,3,4-thiadiazole nucleus and its derivatives have established themselves as pharmacologically significant scaffolds due to their broad and potent activity . Future research may focus on further exploring the biological activities of these compounds and developing new potent agents for various applications .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS2/c17-13-8-6-11(7-9-13)14(20)10-21-16-18-15(19-22-16)12-4-2-1-3-5-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRSENDATWJEFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2397812.png)
![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide](/img/structure/B2397816.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B2397820.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one](/img/structure/B2397822.png)
![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B2397823.png)
![5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2397824.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397826.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2397827.png)

![3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2397831.png)
![1-[3-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2397832.png)
